molecular formula C9H15NO3 B8660775 N-(cyclopentanecarbonyl)-L-alanine

N-(cyclopentanecarbonyl)-L-alanine

Cat. No.: B8660775
M. Wt: 185.22 g/mol
InChI Key: WLHVFWMGYCZXDM-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Cyclopentanecarbonyl)-L-alanine is a modified amino acid derivative where a cyclopentanecarbonyl group is attached to the α-amino group of L-alanine. Its molecular formula is C₉H₁₅NO₃ (calculated molecular weight: 185.16 g/mol). This compound has garnered attention in structural biology and antiviral research, particularly for its interaction with the SARS-CoV-2 Nsp3 macrodomain, as evidenced by its inclusion in the Protein Data Bank (PDB ID: 5S3P) .

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

(2S)-2-(cyclopentanecarbonylamino)propanoic acid

InChI

InChI=1S/C9H15NO3/c1-6(9(12)13)10-8(11)7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,10,11)(H,12,13)/t6-/m0/s1

InChI Key

WLHVFWMGYCZXDM-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)C1CCCC1

Canonical SMILES

CC(C(=O)O)NC(=O)C1CCCC1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below contrasts key attributes of N-(cyclopentanecarbonyl)-L-alanine with other N-substituted alanine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Group CAS Number Key Applications/Findings
This compound C₉H₁₅NO₃ 185.16 Cyclopentanecarbonyl Not provided Binds SARS-CoV-2 Nsp3 macrodomain
N-Acetyl-L-Tryptophan C₁₃H₁₄N₂O₃ 246.26 Acetyl (COCH₃) 1218-34-4 Pharmaceutical quality control
N-Methylalanine C₄H₉NO₂ 103.12 Methyl (CH₃) 3913-67-5 Biochemical research
N-(1(S)-Ethoxycarbonyl-3-phenylpropyl)-L-alanine C₁₅H₂₁NO₄ 279.33 Ethoxycarbonyl-phenylpropyl Not provided Medicinal chemistry (e.g., protease inhibition)

Thermodynamic and Physical Properties

  • Thermal Stability : Cyclopentane’s strain-free ring may improve thermal stability compared to linear substituents (e.g., ethoxycarbonyl groups in ).
  • Melting Point : Bulky substituents typically raise melting points. For example, N-acetyl-L-tryptophan has a higher melting point (~250°C) than N-methylalanine (~210°C) due to its aromatic structure .

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